molecular formula C10H17NO2 B14687523 Propan-2-yl diprop-2-en-1-ylcarbamate CAS No. 25070-72-8

Propan-2-yl diprop-2-en-1-ylcarbamate

Cat. No.: B14687523
CAS No.: 25070-72-8
M. Wt: 183.25 g/mol
InChI Key: FHODYUORLQTEQW-UHFFFAOYSA-N
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Description

Propan-2-yl diprop-2-en-1-ylcarbamate is a chemical compound with the molecular formula C8H15NO2 It is known for its unique structure, which includes both isopropyl and allyl groups attached to a carbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propan-2-yl diprop-2-en-1-ylcarbamate typically involves the reaction of isopropyl alcohol with allyl isocyanate under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a tertiary amine, to facilitate the formation of the carbamate linkage. The reaction conditions often include moderate temperatures and inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations. This method enhances the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl diprop-2-en-1-ylcarbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions may yield amine derivatives or other reduced forms.

    Substitution: The allyl group can participate in substitution reactions, leading to the formation of new compounds with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated carbamates, while reduction can produce amine derivatives. Substitution reactions can result in a variety of functionalized carbamates.

Scientific Research Applications

Propan-2-yl diprop-2-en-1-ylcarbamate has several scientific research applications, including:

    Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is utilized in the production of polymers, coatings, and other industrial materials due to its reactivity and versatility.

Mechanism of Action

The mechanism by which propan-2-yl diprop-2-en-1-ylcarbamate exerts its effects involves interactions with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes or other proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, depending on the specific target and context.

Comparison with Similar Compounds

Similar Compounds

    Propan-2-yl carbamate: Lacks the allyl group, resulting in different reactivity and applications.

    Diprop-2-en-1-yl carbamate: Contains two allyl groups, which may enhance its reactivity in certain reactions.

    Isopropyl allyl ether: Similar structure but lacks the carbamate group, leading to different chemical properties.

Uniqueness

Propan-2-yl diprop-2-en-1-ylcarbamate is unique due to the presence of both isopropyl and allyl groups attached to a carbamate moiety. This combination imparts distinct reactivity and versatility, making it valuable in various chemical and industrial applications.

Properties

CAS No.

25070-72-8

Molecular Formula

C10H17NO2

Molecular Weight

183.25 g/mol

IUPAC Name

propan-2-yl N,N-bis(prop-2-enyl)carbamate

InChI

InChI=1S/C10H17NO2/c1-5-7-11(8-6-2)10(12)13-9(3)4/h5-6,9H,1-2,7-8H2,3-4H3

InChI Key

FHODYUORLQTEQW-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)N(CC=C)CC=C

Origin of Product

United States

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